![molecular formula C16H13ClN2OS B1402829 2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide CAS No. 1365962-55-5](/img/structure/B1402829.png)
2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide
Overview
Description
“2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide” is a chemical compound with the molecular formula C16H13ClN2OS . It has been mentioned in the context of design, synthesis, 3D pharmacophore, QSAR, and docking studies of some new propanamide derivatives with expected anti-bacterial activity .
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
This compound, with its unique structure, serves as a versatile intermediate in organic synthesis. Its reactivity allows for the creation of various derivatives that can be used in the development of new pharmaceuticals. The thiazole ring, in particular, is a common motif in many drugs due to its bioactive properties .
Material Science
In material science, this compound could be utilized in the synthesis of novel organic materials. Its rigid structure and potential for diverse functionalization make it a candidate for creating new polymers or small molecule organic semiconductors .
Biological Studies
The compound’s ability to interact with biological molecules could be explored in studies related to protein binding and enzyme inhibition. This can lead to the discovery of new biological pathways or therapeutic targets .
Analytical Chemistry
As a high-purity chemical, 2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate methods .
Agricultural Chemistry
Thiazole derivatives are known for their fungicidal and herbicidal properties. This compound could be investigated for its potential use in protecting crops from pests and diseases .
Environmental Science
In environmental science, the compound’s reactivity could be harnessed to create sensors or indicators for the detection of specific pollutants or to study degradation processes .
properties
IUPAC Name |
2-chloro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10(17)15(20)19-16-18-14(9-21-16)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTSAKSISYQUKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=CC3=CC=CC=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501198580 | |
Record name | Propanamide, 2-chloro-N-[4-(1-naphthalenyl)-2-thiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501198580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide | |
CAS RN |
1365962-55-5 | |
Record name | Propanamide, 2-chloro-N-[4-(1-naphthalenyl)-2-thiazolyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365962-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, 2-chloro-N-[4-(1-naphthalenyl)-2-thiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501198580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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